molecular formula C20H17N3OS B2366936 2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1796947-09-5

2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2366936
CAS No.: 1796947-09-5
M. Wt: 347.44
InChI Key: MHUVWZHNSGFKSV-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

The structure of imidazole derivatives has been confirmed by 1H and 13C NMR and mass spectral analysis .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antitumor Activity

Imidazo[1,2-a]pyridine-3-carboxamide derivatives have been studied for their potential antitumor properties. Notably, imidazole derivatives, including imidazo[1,2-a]pyridine, are recognized for their role in the synthesis of compounds with different biological properties, some of which have demonstrated promising antitumor activity in preclinical stages (Iradyan, 2009).

Chemical Properties and Applications

Imidazo[1,2-a]pyridine-3-carboxamide derivatives are part of a broader class of compounds known for their fascinating variability in chemical properties and applications. The compounds containing imidazo[1,2-a]pyridine have been comprehensively reviewed, with focus on their preparation procedures, properties, and applications in different fields, including biological and electrochemical activities (Boča, 2011).

CNS Drug Synthesis

These derivatives are also explored in the context of synthesizing novel drugs for the Central Nervous System (CNS). It is highlighted that heterocycles containing nitrogen, sulfur, and oxygen atoms, similar to imidazo[1,2-a]pyridine-3-carboxamide, form the largest class of organic compounds that are pivotal in developing new CNS drugs (Saganuwan, 2017).

Antioxidant Properties

Research on benzothiazole derivatives, which are structurally related to imidazo[1,2-a]pyridine-3-carboxamide, has shown potential in improving antioxidating activities, suggesting the possibility of beneficial health applications of these derivatives (Erbin, 2013).

Role in Inhibiting Cytochrome P450 Isoforms

Imidazo[1,2-a]pyridine-3-carboxamide derivatives are also significant in the context of drug metabolism, specifically in the inhibition of Cytochrome P450 isoforms, which is crucial for predicting drug-drug interactions in pharmaceutical development (Khojasteh, 2011).

Applications in Optoelectronic Materials

Compounds with imidazo[1,2-a]pyridine structures are also valuable in the development of optoelectronic materials. The incorporation of such structures into π-extended conjugated systems is of great importance for creating novel materials for applications in organic light-emitting diodes, colorimetric pH sensors, and other advanced technological applications (Lipunova, 2018).

In Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, a close relative of imidazo[1,2-a]pyridine-3-carboxamide, is a crucial heterocyclic nucleus in medicinal chemistry. It has been used to develop various bioactive molecules, including successful kinase inhibitors. This highlights the importance of this scaffold in the quest for novel therapeutic applications (Garrido, 2021).

Safety and Hazards

With a few exceptions, most of the compounds showed non-toxicity against the tested cell lines .

Future Directions

Nowadays, Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . Therefore, there is a great importance of heterocyclic ring containing drugs .

Properties

IUPAC Name

2-methyl-N-[(2-thiophen-3-ylphenyl)methyl]imidazo[1,2-a]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-14-19(23-10-5-4-8-18(23)22-14)20(24)21-12-15-6-2-3-7-17(15)16-9-11-25-13-16/h2-11,13H,12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUVWZHNSGFKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC=CC=C3C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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